

2-Bromo-4-fluorophenylboronic acid CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-fluorophenylboronic acid

Cat. No.: B572619

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-4-fluorophenylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-4-fluorophenylboronic acid**, a key building block in modern synthetic and medicinal chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Core Compound Identification

2-Bromo-4-fluorophenylboronic acid is an organoboron compound featuring a phenyl ring substituted with bromine, fluorine, and a boronic acid functional group.

CAS Number: 1217501-12-6[\[1\]](#)

Physicochemical Properties

The key quantitative data for **2-Bromo-4-fluorophenylboronic acid** are summarized below. This data is essential for reaction planning, dosage calculations, and analytical characterization.

Property	Value	Reference
CAS Number	1217501-12-6	[1]
Molecular Formula	C ₆ H ₅ BBrFO ₂	[2]
Molecular Weight	218.82 g/mol	[1] [2]
Boiling Point	315.5 ± 52.0 °C	[2]
Purity	Typically ≥98%	[1]
InChI Key	BHXVZYJULSWULU-UHFFFAOYSA-N	[1]

Role in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, primarily due to their unique ability to form reversible covalent bonds with serine proteases and their utility in carbon-carbon bond-forming reactions.[\[3\]](#)[\[4\]](#) The presence of both bromine and fluorine atoms on the phenyl ring of **2-Bromo-4-fluorophenylboronic acid** offers distinct advantages for drug development professionals.

- Fluorine Moiety: The fluorine atom can enhance metabolic stability, improve binding affinity, and alter the pharmacokinetic profile of a drug candidate.[\[5\]](#)
- Bromine Moiety: The bromine atom serves as a versatile handle for further chemical modifications, most notably in palladium-catalyzed cross-coupling reactions.[\[5\]](#)
- Boronic Acid Group: This functional group is crucial for the Suzuki-Miyaura coupling reaction, a powerful method for constructing biaryl structures, which are common motifs in many pharmaceuticals.[\[6\]](#)[\[7\]](#)

The strategic placement of these functional groups makes **2-Bromo-4-fluorophenylboronic acid** a valuable intermediate for synthesizing complex molecules, including kinase inhibitors and other targeted therapies.[\[5\]](#)

Experimental Protocols

Detailed methodologies for the synthesis and application of **2-Bromo-4-fluorophenylboronic acid** are provided below.

General Synthesis Protocol

The synthesis of aryl boronic acids often involves the reaction of an aryl halide with an organolithium reagent followed by quenching with a borate ester. The following is a representative protocol adapted from the synthesis of structurally similar compounds.[8]

Reaction: Lithiation of 1,3-dibromo-5-fluorobenzene followed by reaction with a trialkyl borate.

Materials:

- 1,3-Dibromo-5-fluorobenzene
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)
- Triisopropyl borate
- Aqueous Hydrochloric Acid (e.g., 1 M HCl)
- Dichloromethane (DCM) or Ethyl Acetate
- Anhydrous Magnesium Sulfate (MgSO_4)
- Hexane/Acetone mixture for chromatography

Procedure:

- Dissolve 1,3-dibromo-5-fluorobenzene (1.0 equiv.) in anhydrous THF in an oven-dried, multi-neck flask under an inert atmosphere (Nitrogen or Argon).
- Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 equiv.) dropwise to the stirred solution, maintaining the temperature at -78 °C.

- Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
- Add triisopropyl borate (1.5 equiv.) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
- After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-12 hours.
- Quench the reaction by adding aqueous HCl.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM or ethyl acetate.
- Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography using a suitable eluent system (e.g., hexane/acetone) to yield pure **2-Bromo-4-fluorophenylboronic acid**.

Below is a diagram illustrating the general workflow for this synthesis.

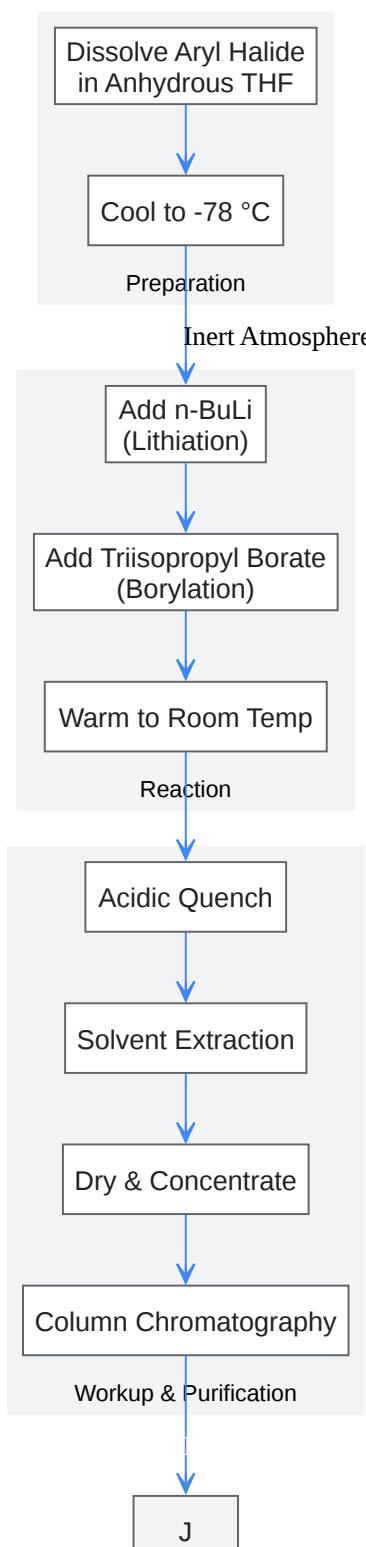


Diagram 1: Synthesis Workflow

[Click to download full resolution via product page](#)Diagram 1: General workflow for synthesizing **2-Bromo-4-fluorophenylboronic acid**.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol describes a general procedure for using **2-Bromo-4-fluorophenylboronic acid** as a coupling partner in a Suzuki-Miyaura reaction to form a biaryl compound.^[9]

Reaction: Coupling of **2-Bromo-4-fluorophenylboronic acid** with an aryl halide.

Materials:

- **2-Bromo-4-fluorophenylboronic acid** (1.2 equiv.)
- Aryl Halide (e.g., Aryl Bromide or Iodide) (1.0 equiv.)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$) (1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) (2.0-3.0 equiv.)
- Degassed Solvent (e.g., Dioxane/Water, Toluene, DMF)
- Magnetic stir bar
- Schlenk flask or reaction vial

Procedure:

- To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), **2-Bromo-4-fluorophenylboronic acid** (1.2 equiv.), palladium catalyst, and base.
- Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
- Add the degassed solvent(s) via syringe.
- Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-120 °C).
- Monitor the reaction progress using TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.

- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 or MgSO_4 , filter, and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.

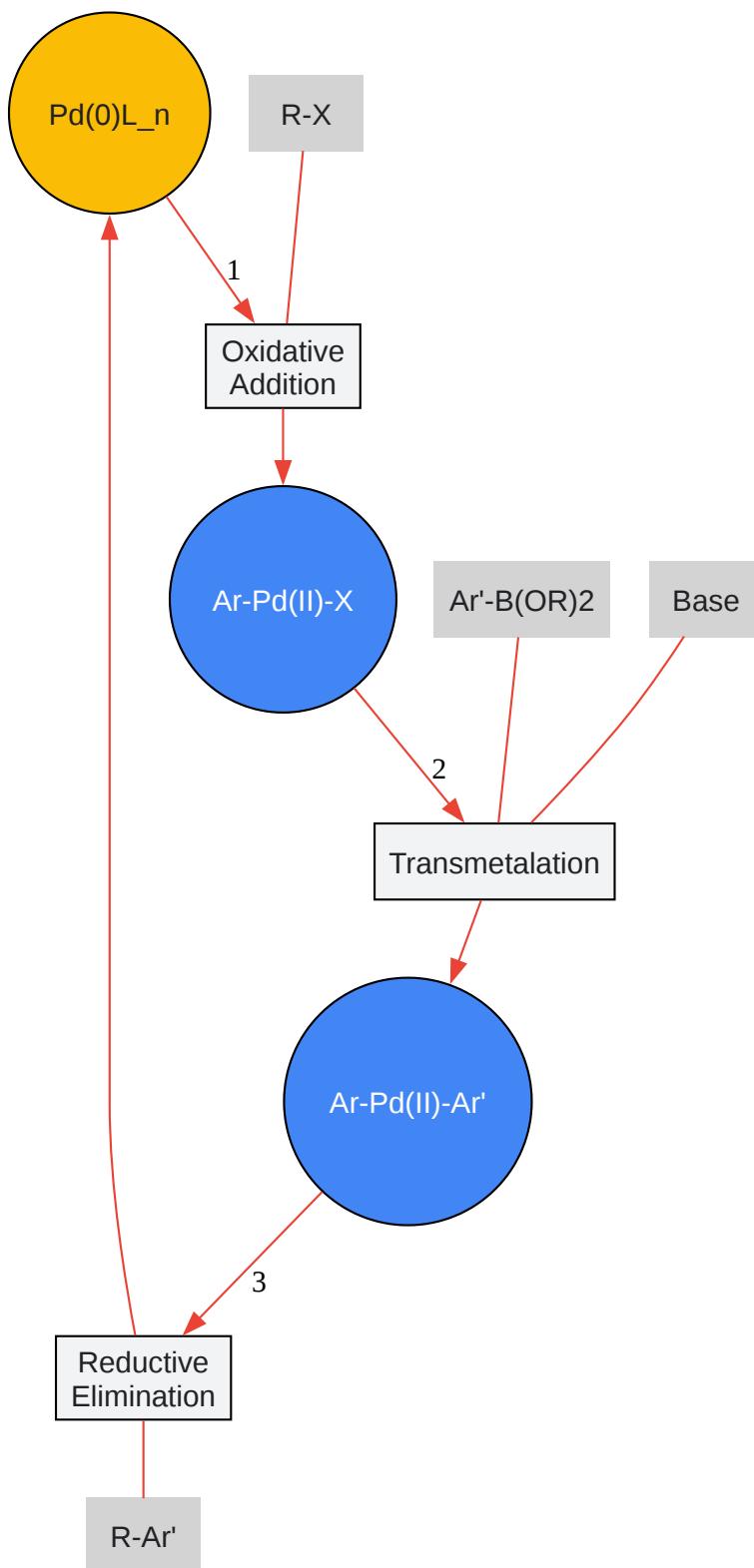


Diagram 2: Suzuki-Miyaura Catalytic Cycle

[Click to download full resolution via product page](#)

Diagram 2: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Logical Relationships in Application

2-Bromo-4-fluorophenylboronic acid serves as a foundational building block in multi-step synthetic pathways common in pharmaceutical research. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and controlled chemical transformations.

The diagram below illustrates a logical workflow for incorporating this building block into a potential drug candidate.

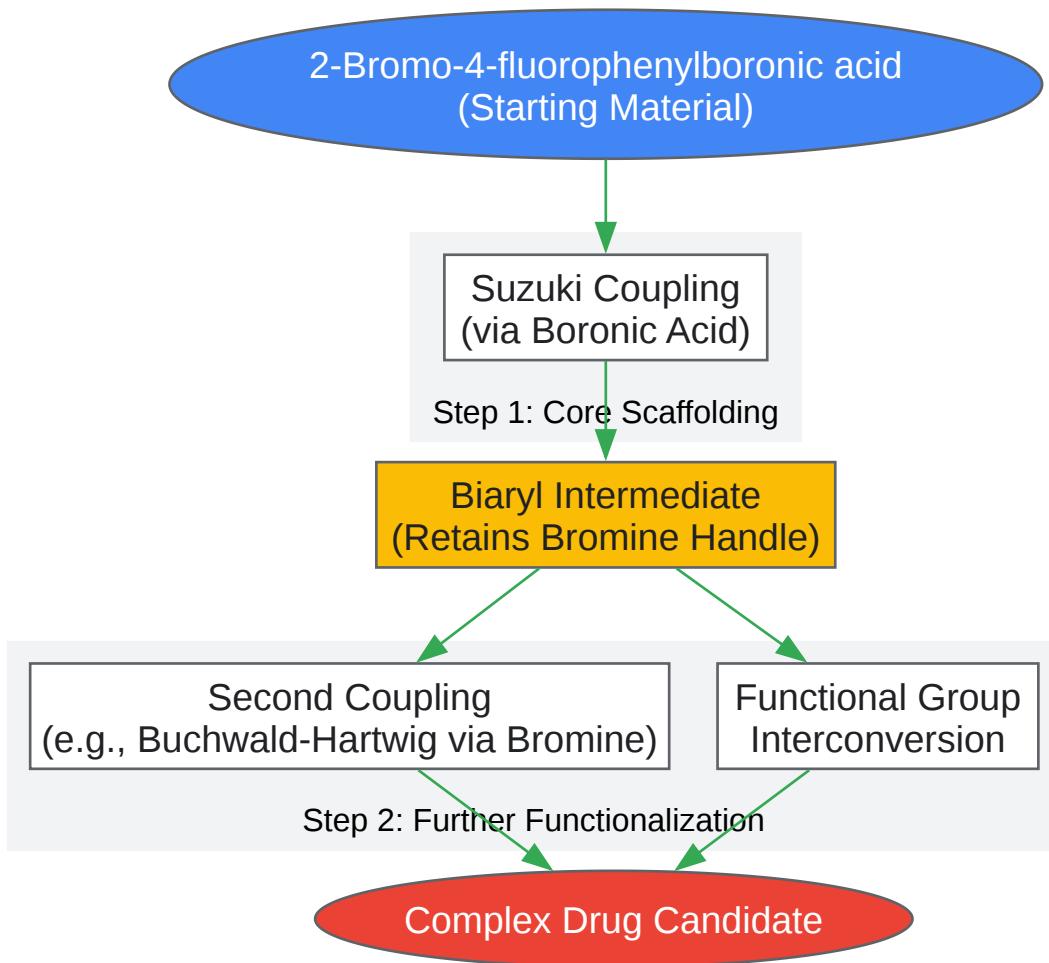


Diagram 3: Role as a Versatile Building Block

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-Bromo-4-fluorophenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry | MDPI [mdpi.com]
- 4. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbino.com]
- 8. 2-Fluorophenylboronic acid | 1993-03-9 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Bromo-4-fluorophenylboronic acid CAS number]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b572619#2-bromo-4-fluorophenylboronic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com